4,5-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine
説明
This compound is a heterocyclic pyrimidine derivative featuring a 1,2,4-oxadiazole moiety and a piperazine linker. The piperazine ring, a common pharmacophore, may contribute to binding affinity with biological targets such as G-protein-coupled receptors (GPCRs) or enzymes.
特性
IUPAC Name |
5-[[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6OS/c1-10-11(2)16-15(23-4)18-14(10)21-7-5-20(6-8-21)9-13-17-12(3)19-22-13/h5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWRWCOKMSFGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)CC3=NC(=NO3)C)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare this compound with three analogs (Table 1):
Table 1: Structural and Bioactivity Comparison
Key Findings :
Lipophilicity and Bioavailability :
- TC (LogP 3.2) exhibits balanced lipophilicity compared to Compound A (LogP 4.1), which may reduce solubility but enhance membrane penetration.
- Compound B (LogP 1.8) shows lower cellular uptake in in vitro assays, correlating with its reduced activity.
Target Specificity :
- TC’s oxadiazole-piperazine motif confers 10-fold higher potency against Kinase X than Compound C, emphasizing the importance of the piperazine linker.
- Compound A’s phenyl groups improve stacking interactions with hydrophobic kinase pockets but reduce selectivity.
Synthetic Complexity :
- TC requires a multi-step synthesis (7 steps) due to the oxadiazole-piperazine integration, whereas Compound C is synthesized in 3 steps.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
